Fmoc-Amido-Tri-(carboxyethoxymethyl)-methane
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Overview
Description
Fmoc-Amido-Tri-(carboxyethoxymethyl)-methane is a complex organic compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is primarily used in peptide synthesis due to its ability to protect amino groups during chemical reactions. The Fmoc group is known for its stability under basic conditions and its ease of removal under mildly acidic conditions, making it a popular choice in solid-phase peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Amido-Tri-(carboxyethoxymethyl)-methane typically involves multiple steps, starting with the protection of the amino group using the Fmoc group. This is followed by the introduction of the tri-(carboxyethoxymethyl) moiety. The reaction conditions often involve the use of organic solvents such as dichloromethane or dimethylformamide, and reagents like diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesizers and rigorous purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Fmoc-Amido-Tri-(carboxyethoxymethyl)-methane undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: Used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Commonly involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, Fmoc-Amido-Tri-(carboxyethoxymethyl)-methane is used extensively in peptide synthesis. Its ability to protect amino groups while allowing for selective deprotection makes it invaluable in the stepwise assembly of peptides.
Biology
In biological research, this compound is used to synthesize peptides that can be used as probes or inhibitors in various biochemical assays. Its stability and ease of removal make it suitable for creating peptides that can interact with biological targets without premature degradation.
Medicine
In medicine, peptides synthesized using this compound are used in drug development. These peptides can act as therapeutic agents or as part of drug delivery systems.
Industry
Industrially, this compound is used in the production of peptide-based materials, which have applications in fields such as materials science and nanotechnology.
Mechanism of Action
The mechanism by which Fmoc-Amido-Tri-(carboxyethoxymethyl)-methane exerts its effects is primarily through its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for the selective formation of peptide bonds. The tri-(carboxyethoxymethyl) moiety provides additional functional groups that can be used for further chemical modifications.
Comparison with Similar Compounds
Similar Compounds
Boc-Amido-Tri-(carboxyethoxymethyl)-methane: Uses the tert-butyloxycarbonyl (Boc) group instead of the Fmoc group.
Cbz-Amido-Tri-(carboxyethoxymethyl)-methane: Uses the carbobenzoxy (Cbz) group.
Uniqueness
Fmoc-Amido-Tri-(carboxyethoxymethyl)-methane is unique due to the Fmoc group’s stability under basic conditions and its ease of removal under mildly acidic conditions. This makes it particularly suitable for solid-phase peptide synthesis, where these conditions are commonly used.
Properties
Molecular Formula |
C28H33NO11 |
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Molecular Weight |
559.6 g/mol |
IUPAC Name |
3-[3-(2-carboxyethoxy)-2-(2-carboxyethoxymethyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propoxy]propanoic acid |
InChI |
InChI=1S/C28H33NO11/c30-24(31)9-12-37-16-28(17-38-13-10-25(32)33,18-39-14-11-26(34)35)29-27(36)40-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-8,23H,9-18H2,(H,29,36)(H,30,31)(H,32,33)(H,34,35) |
InChI Key |
MJJJFZQHAMICEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(COCCC(=O)O)(COCCC(=O)O)COCCC(=O)O |
Origin of Product |
United States |
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